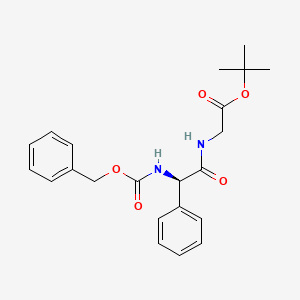

(R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate

Vue d'ensemble

Description

(R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate is a complex organic compound with the molecular formula C22H26N2O5 and a molecular weight of 398.46 g/mol. This compound is characterized by its intricate structure, which includes a tert-butyl group, a benzyloxycarbonyl group, and a phenylacetamido group. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate typically involves multiple steps, starting with the protection of amino groups, followed by the formation of the desired amide bond. Common synthetic routes include the use of reagents such as benzyloxycarbonyl chloride and tert-butyl acetoacetate under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the careful addition of reagents and continuous monitoring to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Commonly achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Often involves nucleophilic substitution reactions with suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate is used to study protein interactions and enzyme activities. Its ability to mimic natural substrates makes it a useful tool in biochemical assays.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs or as a component in drug delivery systems.

Industry: In industry, this compound is utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and advanced materials.

Mécanisme D'action

The mechanism by which (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

(S)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate

tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate (racemic mixture)

tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate (unprotected form)

Uniqueness: (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound's behavior in chemical reactions and biological systems.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

(R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate, with the CAS number 439088-73-0, is a complex organic compound characterized by its molecular formula and a molecular weight of approximately 398.46 g/mol. This compound is notable for its intricate structure, which includes a tert-butyl group, a benzyloxycarbonyl group, and a phenylacetamido group. Its unique chemical properties make it valuable in various scientific and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activities and influence various biological pathways. The compound's stereochemistry plays a crucial role in its reactivity and biological effects, as the presence of the tert-butyl group introduces steric hindrance that can affect binding affinity and specificity.

Applications in Research

- Biochemical Assays : The compound is utilized in biochemical assays to study protein interactions and enzyme activities, serving as a substrate mimic.

- Drug Development : It is explored as a precursor for developing new therapeutic agents, particularly in areas requiring targeted drug delivery systems.

- Synthetic Chemistry : As a building block, it facilitates the synthesis of more complex organic molecules.

Comparative Analysis

The following table summarizes the biological activity and characteristics of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity | Notes |

|---|---|---|---|---|

| This compound | C22H26N2O5 | 398.46 g/mol | Modulates enzyme activity; used in drug development | Unique stereochemistry influences activity |

| (S)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate | C22H26N2O5 | 398.46 g/mol | Similar mechanism but different efficacy due to stereochemistry | Enantiomer with potential variations in activity |

| Racemic tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate | C22H26N2O5 | 398.46 g/mol | Mixed activity from both enantiomers | Potential for varied biological effects |

Study on Enzyme Interaction

A recent study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited certain enzyme activities, suggesting its potential as an inhibitor in therapeutic applications.

Drug Development Research

Research focusing on drug delivery systems has highlighted the role of this compound as a carrier for therapeutic agents. Its ability to encapsulate drugs while maintaining stability under physiological conditions enhances its applicability in targeted therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential peptide coupling and protective group strategies. A key intermediate, such as (S)-tert-butyl 2-(2-(benzyloxycarbonylamino)hexanamido)acetate, is synthesized via coupling benzyloxycarbonyl (Cbz)-protected amino acids with tert-butyl esters under carbodiimide-mediated conditions (e.g., EDC/HOBt) . Intermediates are characterized using:

- NMR Spectroscopy : H and C NMR verify regiochemistry (e.g., tert-butyl singlet at δ ~1.4 ppm, Cbz NH resonance at δ ~5.1 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+Na]+) .

- Optical Rotation : Specific rotation ([α]D) ensures enantiomeric integrity, critical for chiral centers .

Q. How is the tert-butyl protecting group selectively introduced and removed during synthesis?

Methodological Answer: The tert-butyl group is introduced via acid-catalyzed esterification (e.g., HSO with tert-butyl alcohol) and removed under acidic conditions (e.g., TFA or HCl in dioxane) . Selectivity is achieved by:

- pH Control : Hydrolysis of tert-butyl esters requires strong acids (pH < 2) to avoid disturbing Cbz or amide bonds .

- Temperature Optimization : Elevated temperatures (e.g., 260°C under 5.0 MPa pressure) enhance hydrolysis efficiency for tert-butylamine derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields and enantiomeric purity when synthesizing this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Chiral catalysts (e.g., HOBt/DMAP) improve enantioselectivity during coupling steps. For example, (S)-configured products are favored with L-proline-derived catalysts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while low temperatures (−20°C to 0°C) reduce racemization .

- Yield Optimization : Kinetic monitoring via TLC or HPLC identifies side products (e.g., diketopiperazines), which can be minimized by shorter reaction times or excess reagents .

Data Contradiction Analysis :

Conflicting reports on tert-butyl ester stability in basic conditions (e.g., saponification vs. amide hydrolysis) require pH-controlled experiments. For instance, alkaline hydrolysis at pH 10–12 selectively cleaves esters without affecting amides .

Q. What analytical techniques are most effective for resolving structural ambiguities in dipeptide derivatives, and how should conflicting NMR data be interpreted?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm for glycine backbone protons) .

- X-ray Crystallography : Definitive stereochemical assignment for crystalline intermediates (e.g., tert-butyl 2-methyl-2-(4-nitrophenyl)acetate structure resolved at R-factor = 0.061) .

- IR Spectroscopy : Confirms amide I/II bands (~1650 cm and ~1550 cm) and ester C=O (~1730 cm) .

Troubleshooting Example :

If H NMR shows unexpected splitting (e.g., for NH protons), consider dynamic effects like rotamer interconversion. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split peaks, confirming conformational exchange .

Propriétés

IUPAC Name |

tert-butyl 2-[[(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-22(2,3)29-18(25)14-23-20(26)19(17-12-8-5-9-13-17)24-21(27)28-15-16-10-6-4-7-11-16/h4-13,19H,14-15H2,1-3H3,(H,23,26)(H,24,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXASPFNGNUTSR-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CNC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.